7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 874830-65-6) is a heterocyclic building block featuring a trifluoromethyl group at the 2-position and a methyl substituent at the 7-position of the imidazo[1,2-a]pyridine core, with a carboxylic acid handle at the 3-position for downstream derivatization. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with four FDA-approved drugs on the market.

Molecular Formula C10H7F3N2O2
Molecular Weight 244.17 g/mol
CAS No. 874830-65-6
Cat. No. B3332173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
CAS874830-65-6
Molecular FormulaC10H7F3N2O2
Molecular Weight244.17 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)C(=O)O)C(F)(F)F
InChIInChI=1S/C10H7F3N2O2/c1-5-2-3-15-6(4-5)14-8(10(11,12)13)7(15)9(16)17/h2-4H,1H3,(H,16,17)
InChIKeyRCIZZQQPXWSBNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid: Procurement-Ready Heterocyclic Building Block for Drug Discovery (CAS 874830-65-6)


7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 874830-65-6) is a heterocyclic building block featuring a trifluoromethyl group at the 2-position and a methyl substituent at the 7-position of the imidazo[1,2-a]pyridine core, with a carboxylic acid handle at the 3-position for downstream derivatization. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with four FDA-approved drugs on the market . The compound is commercially available from multiple vendors at ≥97% purity, with a molecular formula of C10H7F3N2O2 and a molecular weight of 244.17 g/mol .

Why Substituting the 7-Methyl-2-(trifluoromethyl) Regioisomer with Other Imidazo[1,2-a]pyridine-3-carboxylic Acid Analogs Is Not Straightforward for 874830-65-6


Within the imidazo[1,2-a]pyridine-3-carboxylic acid family, variations in methyl-group position (e.g., 6-Me, 8-Me) or the absence of a methyl substituent produce compounds with distinct electronic properties, steric profiles, and hydrogen-bonding capacities that critically influence target binding and pharmacokinetic behavior. For instance, the 7-methyl substituent on the pyridine ring of 874830-65-6 alters the electron density of the aromatic system compared to the des-methyl parent compound 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 73221-19-9) [1]. Patent literature explicitly describes 7-methyl and 7-trifluoromethyl imidazo[1,2-a]pyridines as nitric oxide synthase inhibitors for treating migraine and neurodegenerative diseases, indicating that the 7-position substitution pattern directly influences biological target engagement [2]. Furthermore, close regioisomers such as 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 874776-53-1) share the same molecular formula (C10H7F3N2O2, MW 244.17) but differ in the methyl attachment point, which alters molecular shape and dipole moment—parameters that govern molecular recognition in structure-based drug design . Generic substitution among these analogs without experimental validation risks loss of potency, altered selectivity, or unexpected ADME properties.

Quantitative Differentiation Evidence: 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (874830-65-6) vs. Closest Analogs


Regioisomeric Differentiation: 7-Me vs. 8-Me Imidazo[1,2-a]pyridine-3-carboxylic Acid Building Blocks

The 7-methyl substitution on 874830-65-6 produces a different electrostatic surface potential and steric environment compared to the 8-methyl regioisomer (CAS 874776-53-1). Both share identical molecular formula (C10H7F3N2O2, MW 244.17) and the same 2-trifluoromethyl and 3-carboxylic acid substituents, yet the shift of the methyl group from position 7 to position 8 alters the vector of the C–CH3 bond relative to the imidazole ring nitrogen . In receptor tyrosine kinase inhibitor programs, analogous imidazo[1,2-a]pyridine-3-carboxamides demonstrated that the position of pyridine-ring substituents directly modulates kinase selectivity profiles; a methyl group at the 7-position can engage in hydrophobic packing interactions with the ATP-binding pocket that are geometrically inaccessible to the 8-methyl isomer [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Methyl-Substituted vs. Des-Methyl Analog: Physicochemical Property Differentiation

The addition of a methyl group at the 7-position of 874830-65-6 increases molecular weight by 14 Da and adds one additional rotatable bond compared to the des-methyl parent compound 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 73221-19-9, MF: C9H5F3N2O2, MW 230.03) [1]. This modification is predicted to increase calculated logP by approximately 0.5 log units based on the Hansch π constant for aromatic methyl substitution, thereby enhancing membrane permeability while the carboxylic acid group retains aqueous solubility sufficient for biochemical assay conditions [2].

Drug Design Lipophilicity ADME Prediction Physicochemical Properties

Trifluoromethyl Group: Metabolic Stability Advantage Over Non-Fluorinated Imidazopyridine Building Blocks

The 2-trifluoromethyl substituent on 874830-65-6 provides a metabolic shield at the imidazole C2 position. In the broader imidazo[1,2-a]pyridine class, the C2 position is a common site of oxidative metabolism by CYP450 enzymes; the electron-withdrawing and steric bulk of the CF₃ group significantly reduces this metabolic liability [1]. The transition-metal-free direct C–H trifluoromethylation methodology now makes the introduction of CF₃ at the 2-position synthetically accessible under mild conditions, enabling efficient incorporation of this metabolically stabilizing group into building blocks [2].

Metabolic Stability Fluorine Chemistry CYP450 Resistance Drug Metabolism

Carboxylic Acid Handle: Enables Amide Coupling for Library Synthesis vs. Ester Analogs Requiring Deprotection

874830-65-6 carries a free carboxylic acid at the 3-position, enabling direct amide coupling with primary or secondary amines using standard HATU/EDCI protocols without a deprotection step [1]. In contrast, the corresponding methyl ester analog—7-trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester (CAS 1206976-19-3)—requires saponification (LiOH or NaOH) followed by acidification to liberate the free acid before coupling, adding a synthetic step and reducing overall yield . This difference is material for library production where throughput and yield per step are critical cost drivers.

Parallel Synthesis Amide Coupling DNA-Encoded Library PROTAC Design

Commercially Available at ≥97% Purity with Multiple Vendor Sourcing: Supply Chain Differentiation from Single-Source Analogs

874830-65-6 is stocked by at least five independent commercial suppliers (Fluorochem, AKSci, Leyan, MolCore, CymitQuimica) with documented purity specifications ranging from 97% to 98% . By contrast, closely related regioisomers such as 6-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 874830-67-8) are listed by fewer vendors with comparable purity claims, potentially creating single-source dependency . Multi-vendor availability reduces supply interruption risk and enables competitive price benchmarking—a practical procurement consideration for organizations requiring gram-to-kilogram quantities over multi-year project timelines.

Chemical Procurement Supply Chain Resilience Quality Assurance Vendor Qualification

Imidazo[1,2-a]pyridine-3-carboxamide Antitubercular SAR: Substitution Position Dictates MIC Potency

In a focused library of 14 imidazo[1,2-a]pyridine-3-carboxamides screened against Mycobacterium tuberculosis H37Rv, 12 compounds exhibited MIC values ≤1 μM against replicating bacteria, with 5 compounds achieving MIC ≤0.006 μM [1]. The study demonstrated that the identity and position of substituents on the pyridine ring directly govern antitubercular potency: compounds with the imidazo[1,2-a]pyridine-3-carboxy moiety linked to amino acid hydrazides showed potent activity against wild-type Mtb that was not observed with the parent scaffold lacking this substitution pattern [1]. While the specific compound 874830-65-6 was not directly tested in this study, the class-level SAR establishes that the 3-carboxylic acid handle serves as the essential vector for amide coupling to generate active antitubercular agents, and that the 7-methyl-2-trifluoromethyl substitution pattern on the core will impart distinct potency and selectivity compared to other regioisomers when elaborated into the corresponding carboxamide series.

Antitubercular Drug Discovery MIC Determination Mycobacterium tuberculosis Structure-Activity Relationship

High-Value Application Scenarios for 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (874830-65-6) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation via Regiospecific Amide Library Synthesis

The carboxylic acid handle at C3 enables direct, high-yielding amide coupling (HATU/EDCI) to generate focused libraries targeting kinase ATP-binding pockets, where the 7-methyl group engages a hydrophobic sub-pocket that is inaccessible to the 8-methyl regioisomer. The trifluoromethyl group at C2 provides metabolic shielding at the imidazole ring, making library members more likely to survive microsomal stability assays. Procurement of the free-acid building block (874830-65-6) eliminates the deprotection step required with methyl ester analogs (e.g., CAS 1206976-19-3), reducing library synthesis time by one step per compound [1].

Antitubercular Drug Discovery: Next-Generation Imidazo[1,2-a]pyridine-3-carboxamides

Building on published SAR showing that imidazo[1,2-a]pyridine-3-carboxamides achieve sub-nanomolar MIC values against M. tuberculosis H37Rv (best compounds ≤0.006 μM), 874830-65-6 provides an unexplored substitution pattern (7-Me, 2-CF₃) for generating novel carboxamide derivatives via the C3 handle. The differentiated electronic and steric properties of this scaffold, compared to previously reported analogs, may address resistance mechanisms or improve selectivity over host targets [2].

Nitric Oxide Synthase (NOS) Inhibitor Development for Neurodegenerative Indications

Patent literature explicitly identifies 7-methyl-imidazo[1,2-a]pyridines as NOS inhibitors with therapeutic potential in migraine, multiple sclerosis, Parkinson's disease, and Alzheimer's disease. The 7-methyl-2-trifluoromethyl substitution pattern on 874830-65-6 aligns with the pharmacophore defined in these patents, and the C3 carboxylic acid provides a synthetic handle for further optimization of potency, isoform selectivity, and brain penetration [3].

Multi-Vendor Procurement for GMP Scale-Up and Process Chemistry

With ≥5 independent commercial suppliers offering 97–98% purity, 874830-65-6 is a supply-chain-resilient building block suitable for medicinal chemistry campaigns progressing toward preclinical development. The free carboxylic acid form simplifies QC characterization (¹H NMR, LCMS, HPLC purity) compared to ester prodrugs, and the availability of multiple vendors enables competitive bidding for larger quantities required during scale-up .

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